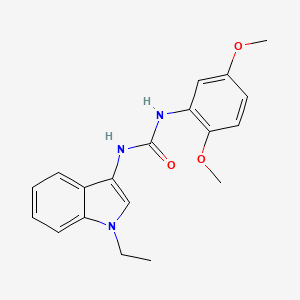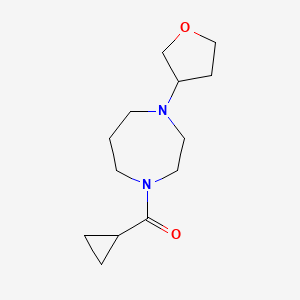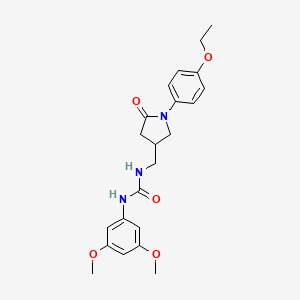
N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves several steps, including substitution, click reaction, and addition reaction . The specific synthesis process for this compound could not be found in the available literature.Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . The specific molecular structure analysis for this compound could not be found in the available literature.Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve several steps . The specific chemical reactions analysis for this compound could not be found in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are determined by various factors, including their molecular structure. The specific physical and chemical properties analysis for this compound could not be found in the available literature.Aplicaciones Científicas De Investigación
- Lenalidomide and pomalidomide , both derivatives of this compound, have shown promise in cancer treatment. They exhibit antitumor effects, immunomodulatory properties, and antiangiogenic activity. When administered alongside low-dose dexamethasone, they directly impact myeloma cells .
- Substituted N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)arylsulfonamide analogs act as modulators of cereblon (CRBN) activity. These compounds selectively modulate the degradation of GSPT1 protein , making them potential candidates for treating disorders associated with uncontrolled cellular proliferation, such as certain cancers .
- Researchers explore the synthesis and characterization of novel phthalimide derivatives, including this compound. These derivatives offer possibilities in drug development due to their unique structure and versatile properties .
Cancer Therapy and Targeted Drug Delivery
Modulation of Cereblon Protein Activity
Pharmaceutical Development
Mecanismo De Acción
Target of Action
The primary target of this compound is indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Mode of Action
The compound is capable of suppressing IDO1 activities in in vitro experiments . It works through the Targeted Protein Degradation Technology (PROTAC) . PROTAC small molecules recognize E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .
Biochemical Pathways
The compound affects the protein degradation pathway in vivo . This pathway is crucial for maintaining cellular homeostasis by removing misfolded, damaged, or unnecessary proteins. By modulating this pathway, the compound can influence various cellular processes and potentially treat diseases associated with protein dysregulation.
Result of Action
The compound’s action results in the degradation of the target protein, IDO1 . This can lead to the suppression of IDO1 activities, which may be beneficial in the treatment of diseases associated with excessive IDO1 activation, such as certain types of cancer .
Safety and Hazards
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-11-8-2-1-7(5-9(8)12(17)15-11)14-13(18)10-6-19-3-4-20-10/h1-2,5-6H,3-4H2,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLFLFVLGNLBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3004065.png)
![(3Ar,6aS)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one;hydrochloride](/img/structure/B3004070.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3004072.png)

![(E)-4-(Dimethylamino)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-enamide](/img/structure/B3004075.png)
![3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde](/img/structure/B3004076.png)


![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)


![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B3004087.png)